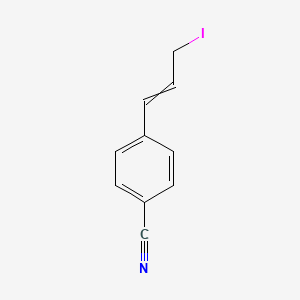
4-(3-Iodoprop-1-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Iodoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H8IN It is characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-iodoprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
4-(3-Iodoprop-1-en-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(3-Iodoprop-1-en-1-yl)benzonitrile is largely dependent on its chemical reactivity. The iodine atom and nitrile group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the nitrile group can undergo reduction or hydrolysis to form amines or carboxylic acids, respectively. These reactions are facilitated by specific enzymes or catalysts that target the functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromoprop-1-en-1-yl)benzonitrile: Similar in structure but with a bromine atom instead of iodine.
4-(3-Chloroprop-1-en-1-yl)benzonitrile: Similar in structure but with a chlorine atom instead of iodine.
4-(3-Fluoroprop-1-en-1-yl)benzonitrile: Similar in structure but with a fluorine atom instead of iodine.
Uniqueness
4-(3-Iodoprop-1-en-1-yl)benzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. This unique reactivity makes the compound valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
918959-11-2 |
|---|---|
Molecular Formula |
C10H8IN |
Molecular Weight |
269.08 g/mol |
IUPAC Name |
4-(3-iodoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H8IN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h1-6H,7H2 |
InChI Key |
KXTROGZCAWNOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCI)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















